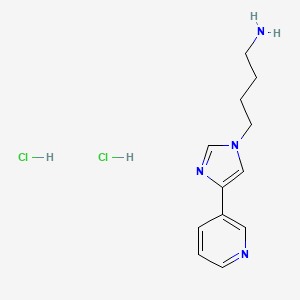![molecular formula C12H10F3N3 B13136329 2,6-Pyridinediamine, 4-[4-(trifluoromethyl)phenyl]-](/img/structure/B13136329.png)
2,6-Pyridinediamine, 4-[4-(trifluoromethyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(Trifluoromethyl)phenyl)pyridine-2,6-diamine is an aromatic diamine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with two amino groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethyl)phenyl)pyridine-2,6-diamine typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with 4-(4-trifluoromethylphenyl)-2,6-bis(4-hydroxyphenyl)pyridine.
Substitution Reaction: This intermediate undergoes a substitution reaction with 2-chloro-5-nitrotrifluoromethylbenzene.
Reduction Reaction: The resulting product is then subjected to reduction reactions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(4-(Trifluoromethyl)phenyl)pyridine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine ring.
Substitution: The compound can participate in substitution reactions, particularly involving the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogenated compounds and strong bases are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
4-(4-(Trifluoromethyl)phenyl)pyridine-2,6-diamine has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)pyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The amino groups can form hydrogen bonds with target proteins, influencing their activity and function .
類似化合物との比較
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as a chemical intermediate in crop protection.
4-(Trifluoromethyl)pyridine: A pyridine derivative with similar fluorinated properties.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Another fluorinated bipyridine compound with unique properties.
Uniqueness
4-(4-(Trifluoromethyl)phenyl)pyridine-2,6-diamine stands out due to its specific substitution pattern, which imparts unique chemical and physical properties
特性
分子式 |
C12H10F3N3 |
|---|---|
分子量 |
253.22 g/mol |
IUPAC名 |
4-[4-(trifluoromethyl)phenyl]pyridine-2,6-diamine |
InChI |
InChI=1S/C12H10F3N3/c13-12(14,15)9-3-1-7(2-4-9)8-5-10(16)18-11(17)6-8/h1-6H,(H4,16,17,18) |
InChIキー |
PIKDJTIJQQIZRI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2)N)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



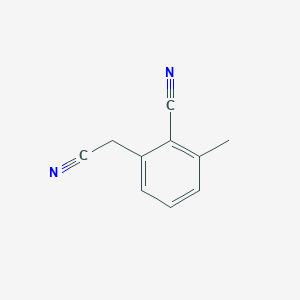
![Benzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B13136270.png)
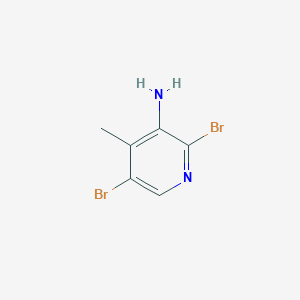
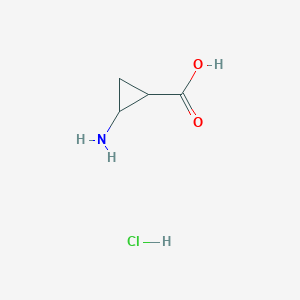
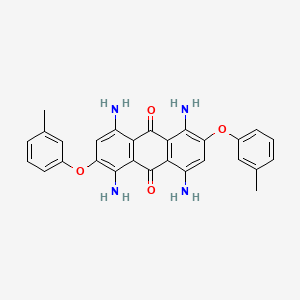
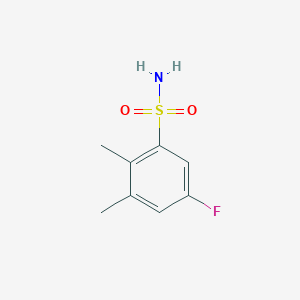
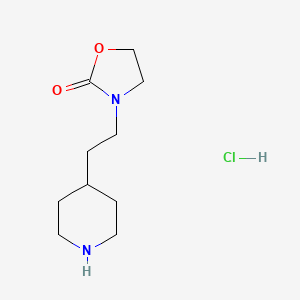
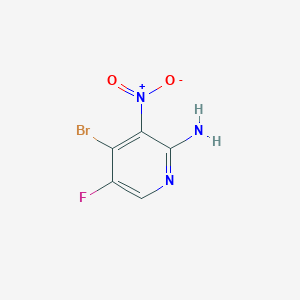
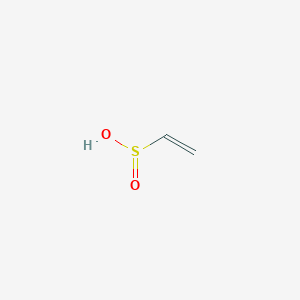

![3-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13136314.png)
![3H-benzo[e]benzimidazol-2-ylmethanol](/img/structure/B13136316.png)
